molecular formula C12H10O2S B2684054 3-(4-methylphenyl)thiophene-2-carboxylic Acid CAS No. 91368-47-7

3-(4-methylphenyl)thiophene-2-carboxylic Acid

Cat. No.: B2684054
CAS No.: 91368-47-7
M. Wt: 218.27
InChI Key: GCEHBBDKPSCJCF-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)thiophene-2-carboxylic Acid, also known as MPTCA, is an organic compound that belongs to the class of thiophene-2-carboxylic acids. It is a compound with the formula C12H10O2S .


Synthesis Analysis

A new synthesis method has been worked out for thieno [3,4-b]thiophene-2-carboxylic acid . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular weight of this compound is 218.28 . The IUPAC name is 3-(4-methylphenyl)-2-thiophenecarboxylic acid .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Physical and Chemical Properties Analysis

The physical form of this compound is a powder . It has a melting point of 118-119 .

Scientific Research Applications

Palladium-Catalyzed Arylation

3-thiophene- and 3-furancarboxylic acids can undergo palladium-catalyzed perarylation, involving cleavage of the three C-H bonds and decarboxylation to produce tetraarylated products. This process highlights the potential of thiophene derivatives in complex organic synthesis and materials chemistry (Nakano et al., 2008).

Water-Soluble Polythiophene Carboxylic Acids

Water-soluble poly(3-thiophene acetic acid) and its copolymers exhibit unique solution properties and pH-induced conformational changes, different from common polyelectrolytes. This suggests applications in biotechnology and materials science, where pH-responsive materials are desired (Kim et al., 1999).

Photochemical Degradation of Crude Oil Components

The photochemical degradation of benzothiophene derivatives in aqueous solutions provides insights into the fate of crude oil components following an oil spill. This research can inform environmental remediation strategies (Andersson & Bobinger, 1996).

Synthesis and Application in Organic Solar Cells

Thiophene derivatives are instrumental in the synthesis of materials for organic solar cells. For example, the study of thin poly(3-hexylthiophene-2,5-diyl)/[6,6]-phenyl C61 butyric acid methyl ester films underscores their importance in enhancing the efficiency of plastic solar cells (Erb et al., 2005).

Electrochemical Detection of Copper Ions

A modified conducting copolymer electrode incorporating thiophene derivatives demonstrates selective sensitivity to Cu2+ ions, suggesting applications in electrochemical sensing and environmental monitoring (Lin et al., 2009).

Mechanism of Action

While the specific mechanism of action for 3-(4-methylphenyl)thiophene-2-carboxylic Acid is not mentioned in the search results, it’s worth noting that thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds .

Safety and Hazards

The safety information for 3-(4-methylphenyl)thiophene-2-carboxylic Acid includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Thiophene and its derivatives show a variety of properties and applications. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may continue to explore these properties and applications.

Properties

IUPAC Name

3-(4-methylphenyl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-8-2-4-9(5-3-8)10-6-7-15-11(10)12(13)14/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEHBBDKPSCJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

prepared by reaction of 3-bromo-thiophene-2-carboxylic acid with p-tolylboronic acid. LC-MS (basic): tR=0.50 min; [M−H]−=217.2.
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